molecular formula C10H12F3NO B1529383 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol CAS No. 1310222-97-9

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol

Cat. No. B1529383
CAS RN: 1310222-97-9
M. Wt: 219.2 g/mol
InChI Key: QKKOAZYOGVEDSP-UHFFFAOYSA-N
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Description

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol is a chemical compound with the CAS Number: 1310222-97-9 . It has a molecular weight of 219.21 .


Molecular Structure Analysis

The IUPAC name of the compound is 3-amino-2-(3,4,5-trifluorobenzyl)-1-propanol . The InChI code is 1S/C10H12F3NO/c11-8-2-6(1-7(4-14)5-15)3-9(12)10(8)13/h2-3,7,15H,1,4-5,14H2 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Photochemical Synthesis of Fluorinated Compounds : A methodology involves the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, illustrating the compound's role in synthesizing fluorinated heterocyclic compounds, which are crucial for developing pharmaceuticals and materials science (Buscemi et al., 2001).

Biomedical Applications

  • Antifungal and Anticancer Activities : Derivatives such as 1,2,3-Triazole have shown significant antifungal activity against Candida strains, indicating the potential for developing new antifungal agents (Lima-Neto et al., 2012). Additionally, amino acetate functionalized Schiff base organotin(IV) complexes exhibit anticancer properties, offering a pathway for new cancer therapeutics (Basu Baul et al., 2009).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Tertiary amines synthesized from related compounds have shown to act as effective corrosion inhibitors for carbon steel, highlighting their importance in protecting industrial materials (Gao et al., 2007).

Sensor Technology

  • Fluorescent Probes for Metal Ions and Amino Acids : Certain derivatives function as selective and sensitive fluorescent probes for detecting Hg2+ and Cu2+ ions, and for label-free detection of amino acids in aqueous solutions, underscoring their application in environmental monitoring and diagnostics (Guo et al., 2014).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362,

properties

IUPAC Name

2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-8-2-6(1-7(4-14)5-15)3-9(12)10(8)13/h2-3,7,15H,1,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKOAZYOGVEDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol
Reactant of Route 2
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol
Reactant of Route 3
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol
Reactant of Route 4
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol
Reactant of Route 5
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol
Reactant of Route 6
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol

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